

Application Notes and Protocols for GeSe in Nonlinear Optical Devices

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Compound of Interest

Compound Name: Germanium selenide

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Introduction: Germanium Selenide (GeSe) as a Nonlinear Optical Material

Germanium Selenide (GeSe) is an emerging two-dimensional (2D) layered material that has garnered significant attention for its remarkable nonlinear optical (NLO) properties.[1][2] As a member of the Group IV monochalcogenides, GeSe possesses a puckered orthorhombic crystal structure, similar to black phosphorus (BP).[3][4] However, GeSe exhibits superior air stability and durability, overcoming a major obstacle that has hindered the practical application of BP.[3][4] The material's bandgap is dependent on its thickness, ranging from approximately 0.93 eV for bulk material to 1.8 eV for a monolayer, allowing for tunable optical properties.[3]

GeSe demonstrates strong third-order NLO responses, including nonlinear absorption and nonlinear refraction, making it a highly promising candidate for a new generation of photonic and optoelectronic devices.[5] Its applications span various fields, including all-optical switching, optical modulation, pulsed laser generation, and optical limiting for laser protection. [1][3][5] These application notes provide an overview of the NLO properties of GeSe, summarize key performance data, and offer detailed protocols for its synthesis and characterization.

Nonlinear Optical Phenomena and Applications

The primary NLO phenomena observed in GeSe are Reverse Saturable Absorption (RSA), Saturable Absorption (SA), and the optical Kerr effect (nonlinear refraction). These distinct properties enable a range of applications.

Optical Limiting based on Reverse Saturable Absorption (RSA)

In materials exhibiting RSA, the absorption of light increases as the incident laser intensity grows. This property is crucial for optical limiting devices, which protect sensitive optical components and human eyes from high-intensity laser damage. Polycrystalline GeSe films, in particular, show a strong RSA response and self-focusing phenomena.^{[1][3][5]} Studies have demonstrated that annealing amorphous GeSe films prepared by vacuum thermal evaporation significantly enhances their NLO properties and laser-induced damage threshold.^{[1][3]}

Pulsed Laser Generation based on Saturable Absorption (SA)

Conversely, saturable absorption is a phenomenon where the absorption of light decreases at high intensities. Materials with this property, known as saturable absorbers (SAs), are essential components for passively Q-switched and mode-locked lasers, which generate short, high-energy light pulses. GeSe nanosheets, typically prepared via liquid-phase exfoliation, have been successfully employed as SAs to produce stable Q-switched laser outputs.^[6] GeSe-based SAs are valued for their high modulation depth and low saturation intensity.^[6]

All-Optical Switching and Modulation

The significant nonlinear refractive index (n_2) of GeSe, a manifestation of the optical Kerr effect, makes it suitable for all-optical switching and modulation.^{[4][5]} By altering the refractive index with an intense light beam, the phase of a signal beam can be modulated, enabling the creation of optical switches and modulators.^[5] The performance of GeSe in these applications can be further enhanced by designing multilayer film structures, which augment the NLO response through electric field enhancement.^{[2][7]} Furthermore, GeSe has been identified as a phase-change material, allowing for the development of electro-optical switches where the material's state (amorphous or crystalline) is electrically controlled to modulate light.^{[8][9]}

Data Presentation: Nonlinear Optical Properties of GeSe

The following tables summarize the quantitative data for the nonlinear optical properties and device performance of GeSe from cited research.

Table 1: Third-Order Nonlinear Optical Coefficients of GeSe.

Material Form	Wavelength (nm)	Nonlinear Absorption (β)	Nonlinear Refractive Index (n_2)	Third-Order Susceptibility $\text{Im}(\chi^{(3)})$ (esu)	Measurement Technique
Polycrystalline Film	-	$(2.90 \pm 0.06) \times 10^{-7} \text{ m/W}$ [1] [5]	$(1.06 \pm 0.07) \times 10^{-13} \text{ m}^2/\text{W}$ [1] [5]	-	Z-scan
Polycrystalline Film	-	$(3.28 \pm 0.06) \times 10^{-7} \text{ m/W}$ (at 1.2 GW/cm ²) [1]	-	-	Z-scan
Amorphous Film	-	-	$(9.27 \pm 0.06) \times 10^{-15} \text{ m}^2/\text{W}$ [1]	-	Z-scan
Multilayer Film	-	$25.616 \times 10^4 \text{ cm/GW}$ (TPA) [2] [4] [7]	$8.235 \times 10^{-13} \text{ m}^2/\text{W}$ [2] [4] [7]	-	Z-scan
Nanoplate Dispersions	400	-	-	$-(0.23 \pm 0.02) \times 10^{-14}$ [4]	Z-scan
Nanoplate Dispersions	800	-	-	$-(1.81 \pm 0.17) \times 10^{-14}$ [4]	Z-scan

| Nanoplate Dispersions | 1064 | - | - | $-(0.79 \pm 0.02) \times 10^{-14}$ [\[4\]](#) | Z-scan |

Table 2: GeSe-Based Nonlinear Optical Device Performance.

Device Type	GeSe Form	Key Performance Metric	Value
Optical Limiter	Polycrystalline Film	Optical Limiting Starting Threshold	0.018 GW/cm²[1][5]
		Optical Limiting Threshold	0.98 GW/cm²[1][5]
Optical Limiter	Multilayer Film	Onset Limiting Threshold	0.043 GW/cm²[2][4][7]
		Optical Limiting Threshold	0.711 GW/cm²[2][4][7]
Saturable Absorber	Nanosheets	Modulation Depth	15%[6]
		Saturation Intensity	1.44 MW/cm²[6]
Q-switched Laser	Nanosheets (SA)	Shortest Pulse Duration	1.51 μs[6]
		Max. Repetition Frequency	77.59 kHz[6]
		Max. Pulse Energy	46.14 nJ[6]

| Mode-locked Laser | N/A (SA) | Pulse Duration | 1.67 ps[10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of GeSe for NLO applications are provided below.

Protocol 1: Synthesis of Polycrystalline GeSe Films for Optical Limiting

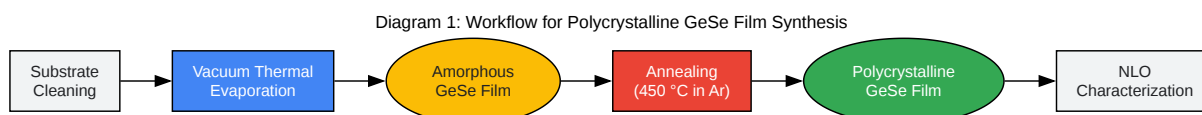
This protocol describes the fabrication of polycrystalline GeSe films, which exhibit strong Reverse Saturable Absorption (RSA), via vacuum thermal evaporation followed by an annealing process.[1][3]

Materials and Equipment:

- High-purity GeSe powder (99.99%)
- Substrate (e.g., quartz glass)
- Vacuum thermal evaporation system
- Tube furnace with temperature controller
- Argon (Ar) gas supply

Procedure:

- **Substrate Cleaning:** Thoroughly clean the quartz substrate using a standard cleaning procedure (e.g., sonication in acetone, ethanol, and deionized water).
- **Deposition of Amorphous Film:** Place the GeSe powder in a crucible within the vacuum thermal evaporation chamber. Mount the cleaned substrate above the crucible. Evacuate the chamber to a base pressure of $< 5 \times 10^{-4}$ Pa. Heat the crucible to deposit an amorphous GeSe film of the desired thickness onto the substrate.
- **Annealing:** Place the substrate with the amorphous GeSe film into a tube furnace.
- **Recrystallization:** Heat the furnace to 450 °C under a steady flow of Ar gas and hold for a specified duration (e.g., 30 minutes) to induce a phase change from amorphous to polycrystalline.^{[1][3]}
- **Cooling:** Allow the furnace to cool down naturally to room temperature. The resulting polycrystalline film is now ready for characterization.



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Diagram 1: Workflow for Polycrystalline GeSe Film Synthesis.

Protocol 2: Synthesis of GeSe Nanosheets for Saturable Absorbers

This protocol details the ultrasonic-assisted liquid-phase exfoliation (LPE) method to prepare GeSe nanosheets suitable for use as saturable absorbers.[6]

Materials and Equipment:

- Bulk GeSe crystals
- Solvent (e.g., N-Methyl-2-pyrrolidone or ethanol)
- Ultrasonic bath or probe sonicator
- Centrifuge

Procedure:

- Dispersion: Add a small amount of bulk GeSe crystal powder to the chosen solvent in a vial.
- Exfoliation: Submerge the vial in an ultrasonic bath and sonicate for several hours. The ultrasonic energy will overcome the weak van der Waals forces between the GeSe layers, exfoliating them into nanosheets.
- Centrifugation: Centrifuge the resulting dispersion at a low speed (e.g., 1500 rpm) for approximately 30-60 minutes to separate the larger, unexfoliated crystals, which will form a sediment.
- Collection: Carefully collect the supernatant, which contains the stable dispersion of exfoliated GeSe nanosheets.
- Device Fabrication: The GeSe nanosheet dispersion can be mixed with a polymer like polyvinyl alcohol (PVA) and drop-cast onto a substrate or fiber ferrule to fabricate a saturable absorber device.[6]

Protocol 3: Characterization using the Z-scan Technique

The Z-scan technique is a widely used method to measure third-order nonlinearities, including the nonlinear refractive index (n_2) and the nonlinear absorption coefficient (β).^{[1][11][12]} It involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the transmitted intensity.

Equipment:

- Pulsed laser source (femtosecond or picosecond)
- Focusing lens
- Motorized translation stage for the sample
- Beam splitter
- Two photodetectors
- A finite aperture (iris)
- Data acquisition system

Procedure:

- Setup: Arrange the optical components as shown in Diagram 2. The laser beam is focused by a lens. The sample is mounted on a translation stage that moves it through the focal point.
- Open-Aperture Z-scan (for Nonlinear Absorption):
 - Remove the aperture before Detector 2 so that all transmitted light is collected.
 - Translate the sample along the z-axis from a position far before the focus (-z) to a position far after the focus (+z).
 - Record the transmitted intensity at each z-position.
 - A dip in transmittance at the focal point ($z=0$) indicates Reverse Saturable Absorption (RSA), while a peak indicates Saturable Absorption (SA). The nonlinear absorption

coefficient (β) can be calculated from the shape and depth of this curve.[11][13]

- Closed-Aperture Z-scan (for Nonlinear Refraction):
 - Place a finite aperture before Detector 1 to block the outer portion of the beam. The aperture's linear transmittance (S) should be between 0.1 and 0.5.[12]
 - Repeat the translation of the sample through the focal point, recording the intensity passing through the aperture.
 - A pre-focal peak followed by a post-focal valley indicates a positive nonlinear refractive index ($n_2 > 0$, self-focusing). A valley followed by a peak indicates a negative index ($n_2 < 0$, self-defocusing).[12]
- Data Analysis: To obtain the pure nonlinear refraction data, the closed-aperture scan is divided by the open-aperture scan. This corrects for the influence of nonlinear absorption. The magnitude of n_2 is determined by the difference between the peak and valley transmittance (ΔT_{pv}).[12]

Diagram 2: Schematic of a Z-scan Experimental Setup

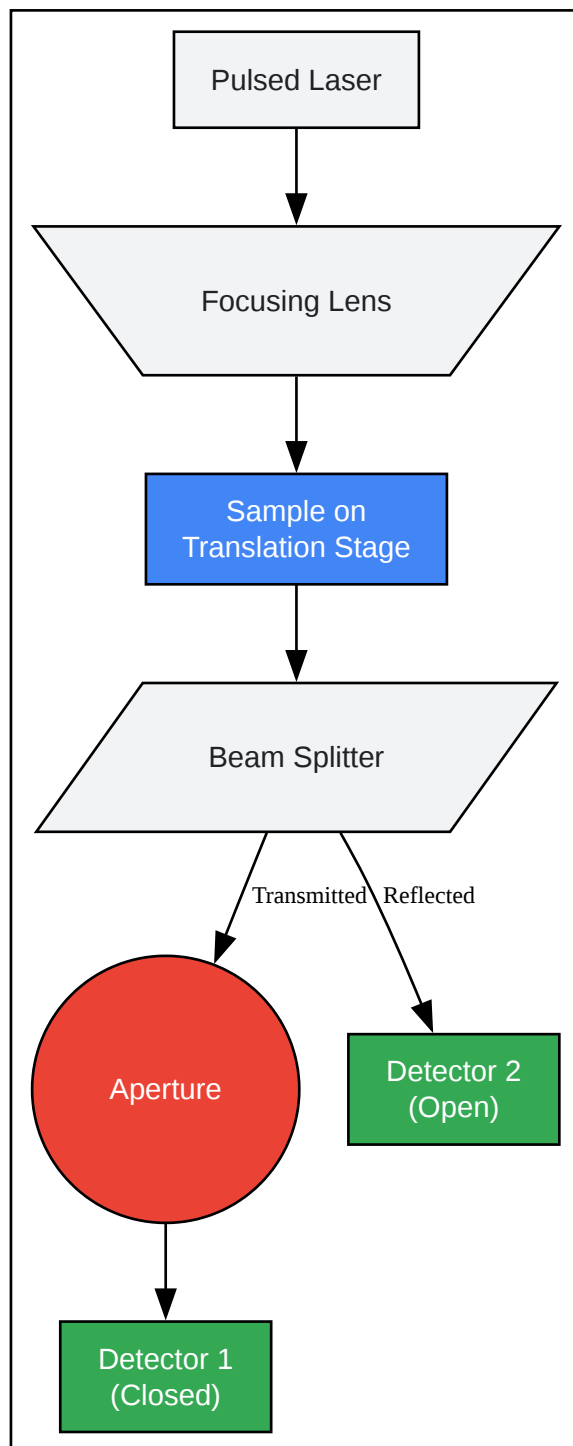
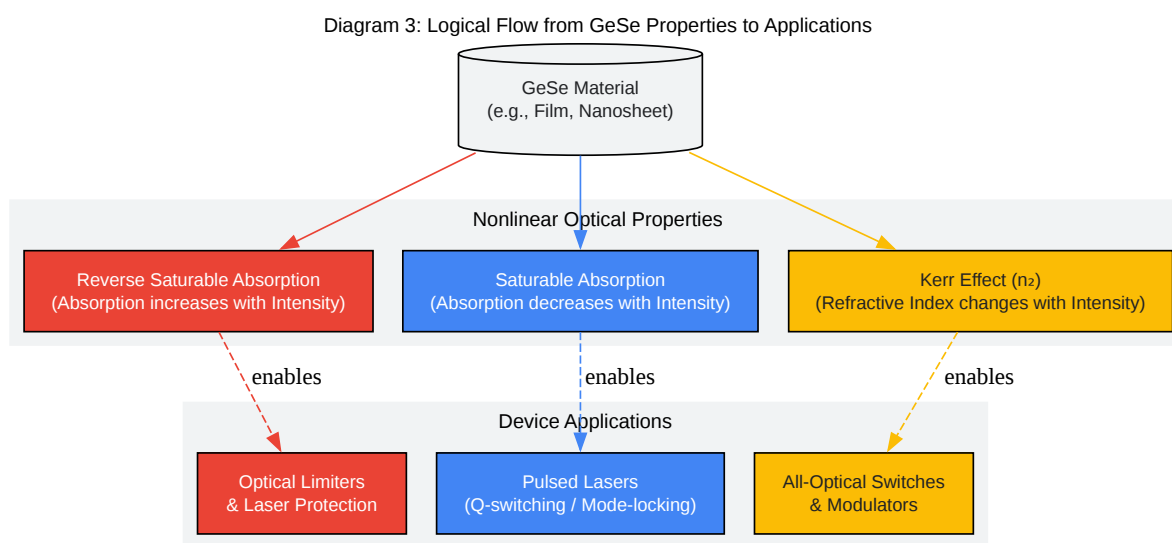
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Diagram 2: Schematic of a Z-scan Experimental Setup.

Logical Pathway to Applications

The specific nonlinear optical property exhibited by a GeSe material dictates its most suitable application. The logical relationship between the NLO phenomenon and the resulting device is illustrated below.



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Diagram 3: Logical Flow from GeSe Properties to Applications.

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